![molecular formula C8H12OS B13572436 7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
7-Thiaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiaspiro[35]nonan-2-one is a heterocyclic organic compound characterized by a spiro-connected sulfur atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with a suitable ketone precursor in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Thiaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
7-Thiaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-Thiaspiro[3.5]nonan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom can form strong interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonan-2-one: Similar structure but with an oxygen atom instead of sulfur.
7-Azaspiro[3.5]nonan-2-one: Contains a nitrogen atom in place of sulfur.
Uniqueness
7-Thiaspiro[3.5]nonan-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in different types of chemical reactions and interactions, making this compound particularly versatile in various applications.
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
7-thiaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H12OS/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 |
InChI Key |
IIEKUUQVUCVKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



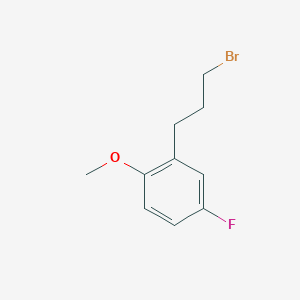
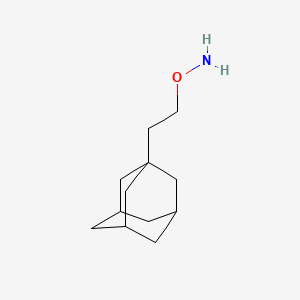
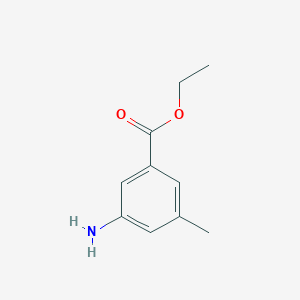
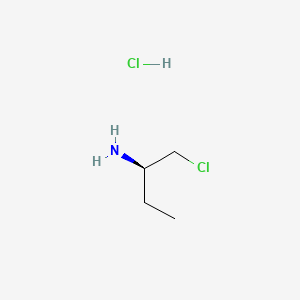
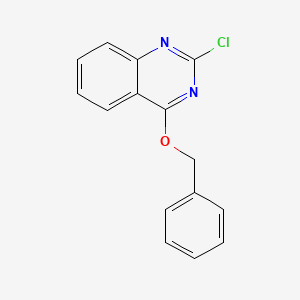
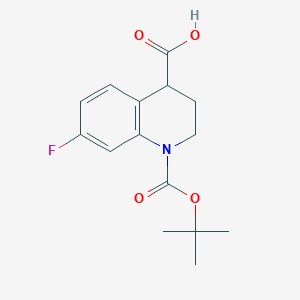
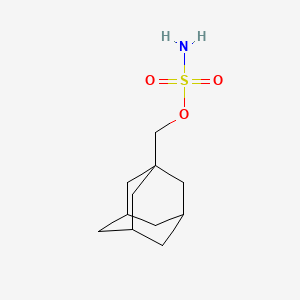
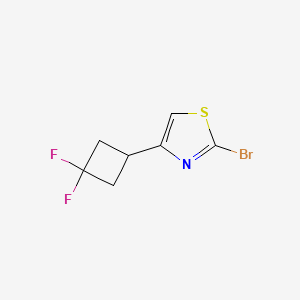
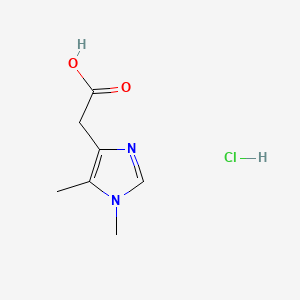
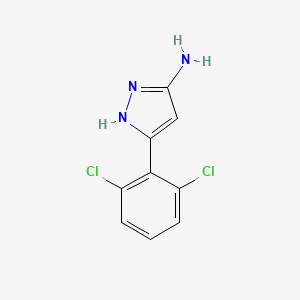
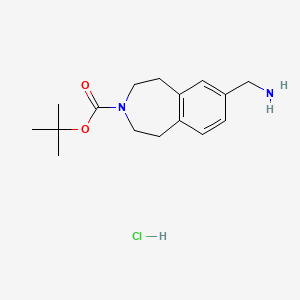
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
